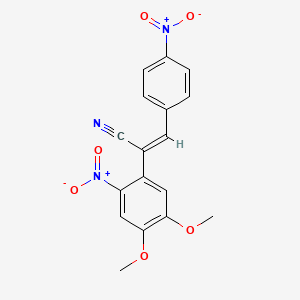

2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Tert-butylphenyl)-4-(1-Pyrrolidinyl)chinolinhydrobromid ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und ihrer potenziellen Anwendungen großes Interesse in der wissenschaftlichen Forschung geweckt hat. Diese Verbindung ist durch das Vorhandensein eines Chinolinkerns gekennzeichnet, der mit einer tert-Butylphenylgruppe und einer Pyrrolidinylgruppe substituiert ist, und ist typischerweise als Hydrobromidsalz erhältlich.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Tert-butylphenyl)-4-(1-Pyrrolidinyl)chinolinhydrobromid umfasst typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung des Chinolinkerns: Der Chinolinkern kann durch eine Skraup-Synthese hergestellt werden, bei der Anilinderivate mit Glycerin und Schwefelsäure in Gegenwart eines Oxidationsmittels cyclisiert werden.

Substitution mit der Tert-Butylphenylgruppe: Die Tert-Butylphenylgruppe kann durch Friedel-Crafts-Alkylierung eingeführt werden, bei der tert-Butylbenzol in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid mit dem Chinolinkern reagiert.

Einführung der Pyrrolidinylgruppe: Die Pyrrolidinylgruppe kann durch nucleophile Substitution hinzugefügt werden, bei der ein Pyrrolidinderivat unter basischen Bedingungen mit dem Chinolinkern reagiert.

Bildung des Hydrobromidsalzes: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihr Hydrobromidsalz durch Reaktion mit Bromwasserstoffsäure.

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-(4-Tert-butylphenyl)-4-(1-Pyrrolidinyl)chinolinhydrobromid folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dazu gehören der Einsatz von Durchflussreaktoren, automatisierte Synthese und strenge Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-Tert-butylphenyl)-4-(1-Pyrrolidinyl)chinolinhydrobromid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinolin-N-Oxiden führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Chinolinderivate führt.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen Nucleophile wie Amine oder Thiole die Pyrrolidinylgruppe ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer Lösung.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

Substitution: Nucleophile in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Chinolin-N-Oxide.

Reduktion: Reduzierte Chinolinderivate.

Substitution: Substituierte Chinolinderivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

2-(4-Tert-butylphenyl)-4-(1-Pyrrolidinyl)chinolinhydrobromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf seine potenziellen Eigenschaften als Fluoreszenzsonde aufgrund seiner einzigartigen photophysikalischen Eigenschaften untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie organischer Halbleiter und Leuchtdioden (LEDs) eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Tert-butylphenyl)-4-(1-Pyrrolidinyl)chinolinhydrobromid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Signalwegen:

Molekulare Ziele: Die Verbindung kann an verschiedene Enzyme und Rezeptoren binden und deren Aktivität modulieren.

Beteiligte Signalwege: Es kann Signalwege beeinflussen, die mit Entzündungen, Zellproliferation und Apoptose zusammenhängen.

Wissenschaftliche Forschungsanwendungen

2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

2-(4-Tert-butylphenyl)-4-(1-Pyrrolidinyl)chinolinhydrobromid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

2-Phenylchinolin: Fehlt die tert-Butyl- und Pyrrolidinylgruppe, was zu unterschiedlichen chemischen Eigenschaften und Anwendungen führt.

4-(1-Pyrrolidinyl)chinolin: Fehlt die tert-Butylphenylgruppe, was zu Variationen in ihrer biologischen Aktivität führt.

2-(4-Tert-butylphenyl)chinolin:

Die Einzigartigkeit von 2-(4-Tert-butylphenyl)-4-(1-Pyrrolidinyl)chinolinhydrobromid liegt in seiner spezifischen Kombination von Substituenten, die ihm besondere chemische und biologische Eigenschaften verleihen.

Eigenschaften

CAS-Nummer |

853344-52-2 |

|---|---|

Molekularformel |

C23H27BrN2 |

Molekulargewicht |

411.4 g/mol |

IUPAC-Name |

2-(4-tert-butylphenyl)-4-pyrrolidin-1-ylquinoline;hydrobromide |

InChI |

InChI=1S/C23H26N2.BrH/c1-23(2,3)18-12-10-17(11-13-18)21-16-22(25-14-6-7-15-25)19-8-4-5-9-20(19)24-21;/h4-5,8-13,16H,6-7,14-15H2,1-3H3;1H |

InChI-Schlüssel |

ZXWPMHBWIKIFFC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCC4.Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one](/img/structure/B11944947.png)

![1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-](/img/structure/B11944963.png)

![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)

![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)

![Cycloocta[b]naphthalene](/img/structure/B11945028.png)